molecular formula C11H14N2O3 B11797477 Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate

Cat. No.: B11797477
M. Wt: 222.24 g/mol
InChI Key: GKUMXFMRLIUAFG-UHFFFAOYSA-N
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Description

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate is a pyrimidine derivative characterized by a cyclopropyl substituent at position 2, a hydroxyl group at position 4, and a methyl ester at the acetoxy side chain. The cyclopropyl group introduces steric constraints, while the hydroxyl and ester moieties influence solubility, hydrogen bonding, and metabolic stability.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(2-cyclopropyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetate

InChI

InChI=1S/C11H14N2O3/c1-6-8(5-9(14)16-2)11(15)13-10(12-6)7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13,15)

InChI Key

GKUMXFMRLIUAFG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C2CC2)CC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropyl-4-hydroxy-6-methylpyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Variations and Functional Group Impacts

The following table summarizes key structural differences and similarities between the target compound and related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Key Features References
Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate (Target) 2-cyclopropyl, 4-OH, 6-CH₃ C₁₁H₁₄N₂O₄ Cyclopropyl (steric hindrance), hydroxyl (H-bonding), methyl ester (lipophilic)
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate 2-butyl, 4-CH₃, 6-oxo C₁₃H₂₀N₂O₃ Butyl chain (increased lipophilicity), oxo group (tautomerism potential)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 2-SH, 4-thietanyloxy, 6-CH₃ C₁₂H₁₆N₂O₂S₂ Thioether and thietanyloxy groups (enhanced electron-withdrawing effects)
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate 2-NH₂, 4-OH, 6-CH₃ C₉H₁₃N₃O₃ Amino group (basic character, H-bond donor), hydroxyl (polarity)
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate 2-OH, 4-OH, 6-CH₃ C₈H₁₀N₂O₅ Dual hydroxyls (high solubility, acidity), carboxylate ester (hydrolysis-prone)
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate 2-thioxo, 4-oxo, 6-CH₃ C₈H₁₀N₂O₃S Thioxo (tautomerism, S-based interactions), oxo (electron-withdrawing)
Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate 4-Cl, 6-OCH₃ C₈H₉ClN₂O₃ Chloro (electron-withdrawing), methoxy (electron-donating, steric bulk)

Key Structural and Functional Differences

Cyclopropyl vs. The amino group in Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate introduces basicity, altering pH-dependent solubility and interaction with enzymes .

Hydroxyl vs. Oxo/Thioxo Groups: The 4-hydroxyl group in the target compound enables hydrogen bonding, contrasting with the oxo group in Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, which may favor keto-enol tautomerism .

Ester Variations :

  • Methyl esters (target compound) are generally more hydrolytically stable than ethyl esters (e.g., ), affecting metabolic degradation rates.

Spectroscopic and Physicochemical Comparisons

  • NMR Profiles: Evidence from pyrimidine analogs (e.g., ) shows that substituents at positions 2 and 4 significantly influence chemical shifts. For instance, the cyclopropyl group in the target compound would deshield nearby protons due to its electron-withdrawing nature, whereas amino or thioether groups (e.g., ) cause distinct splitting patterns.
  • Solubility and LogP : The hydroxyl group in the target compound increases aqueous solubility compared to chloro/methoxy derivatives (e.g., ), but the cyclopropyl group may counterbalance this by enhancing lipophilicity.

Biological Activity

Methyl 2-(2-cyclopropyl-4-hydroxy-6-methylpyrimidin-5-yl)acetate (CAS No. 1710293-14-3) is a chemical compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies, providing a comprehensive overview.

Chemical Structure and Properties

This compound has the molecular formula C12H15N3O3C_{12}H_{15}N_{3}O_{3} and features a pyrimidine ring with various substituents, including a cyclopropyl group and a hydroxyl group. The structural complexity of this compound is indicative of its potential interactions with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that related pyrimidine derivatives possess significant antimicrobial properties, making them candidates for further exploration in treating bacterial infections.
  • Antioxidant Activity : The compound's hydroxyl group may contribute to its antioxidant capabilities, which are essential for neutralizing free radicals in biological systems.
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition could have implications for neurodegenerative diseases like Alzheimer's.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Condensation Reactions : Combining appropriate pyrimidine precursors with acetic acid derivatives.
  • Functional Group Transformations : Modifying existing functional groups to introduce the acetate moiety.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes some related compounds and their distinct features:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate6214-46-60.86Lacks cyclopropyl substitution
Methyl 2,4-dihydroxy-6-methylpyrimidine-5-carboxylate869891-41-80.70Contains additional hydroxyl group
Ethyl 2-amino-4-methylpyrimidine-5-carboxylate81633-29-60.73Features amino substitution instead of hydroxyl
Methyl 2-cyclopropyl-2-hydroxyacetate110734490.62Different functional groups affecting reactivity

Case Studies and Research Findings

Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various pyrimidine derivatives, including this compound against several bacterial strains. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

Neuroprotective Effects : Another investigation focused on the neuroprotective properties of related compounds in models of Alzheimer’s disease. The study reported that certain derivatives showed promising AChE inhibitory activity, which could lead to improved cognitive function in affected individuals .

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